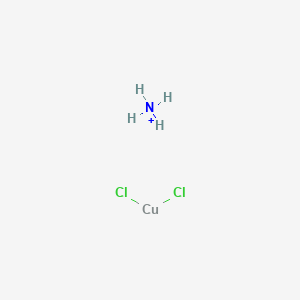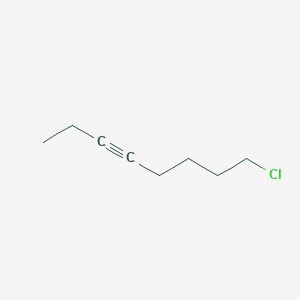
8-Chlorooct-3-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chlorooct-3-yne is an organic compound with the molecular formula C8H13Cl. It is characterized by the presence of a chlorine atom attached to the eighth carbon of an octyne chain, which contains a triple bond between the third and fourth carbons. This compound is part of the alkyne family, known for their carbon-carbon triple bonds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 8-Chlorooct-3-yne can be synthesized through various methods. One common approach involves the dehydrohalogenation of vicinal dihalides or vinylic halides. This process typically uses a strong base, such as sodium amide in ammonia (NaNH2/NH3), to facilitate the elimination reaction .
Industrial Production Methods: In an industrial setting, the preparation of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity, often involving the use of catalysts and specific temperature and pressure settings .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Chlorooct-3-yne undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The triple bond can participate in addition reactions, such as hydrogenation, halogenation, and hydrohalogenation.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Hydrogenation: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Halogenation: Halogens like bromine or chlorine in the presence of a solvent like carbon tetrachloride.
Major Products Formed:
Substitution: Formation of various substituted alkynes.
Addition: Formation of alkenes or alkanes depending on the degree of hydrogenation.
Oxidation: Formation of carboxylic acids or ketones.
Applications De Recherche Scientifique
8-Chlorooct-3-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 8-Chlorooct-3-yne involves its reactivity due to the presence of the triple bond and the chlorine atom. The triple bond can undergo addition reactions, while the chlorine atom can participate in substitution reactions. These reactions can lead to the formation of various intermediates and products, which can interact with molecular targets and pathways in different contexts .
Comparaison Avec Des Composés Similaires
1-Octyne: An alkyne with a triple bond between the first and second carbons.
3-Octyne: An alkyne with a triple bond between the third and fourth carbons, similar to 8-Chlorooct-3-yne but without the chlorine atom.
8-Bromooct-3-yne: Similar structure with a bromine atom instead of chlorine.
Uniqueness: this compound is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to other octynes. This makes it valuable in specific synthetic applications and research contexts .
Propriétés
Numéro CAS |
71978-04-6 |
|---|---|
Formule moléculaire |
C8H13Cl |
Poids moléculaire |
144.64 g/mol |
Nom IUPAC |
8-chlorooct-3-yne |
InChI |
InChI=1S/C8H13Cl/c1-2-3-4-5-6-7-8-9/h2,5-8H2,1H3 |
Clé InChI |
WIDULQKNCMYPEW-UHFFFAOYSA-N |
SMILES canonique |
CCC#CCCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


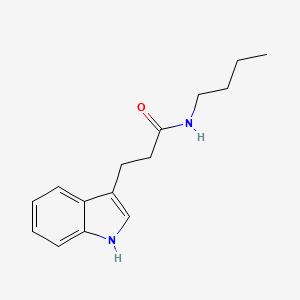
![8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2,7-triol](/img/structure/B14469015.png)
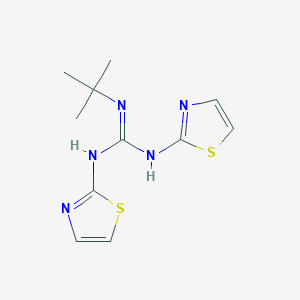
![3-{1-[(1H-1,2,4-Triazol-5-yl)amino]ethylidene}oxolan-2-one](/img/structure/B14469031.png)
![3,6,9,12,15,18-Hexaoxa-24-azabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione](/img/structure/B14469038.png)
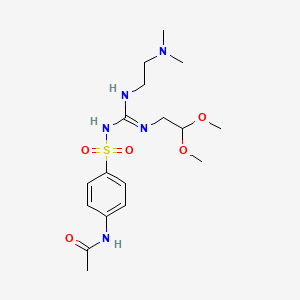

![(2Z)-2-[(4-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B14469051.png)
![2-Butenedioic acid (2Z)-, mono[3-[3-[[(2Z)-3-carboxy-1-oxo-2-propenyl]oxy]-2,2-dimethyl-1-oxopropoxy]-2,2-dimethylpropyl] ester](/img/structure/B14469058.png)
![6,6,10-Trimethyl-1,4-dithiaspiro[4.5]decane](/img/structure/B14469060.png)
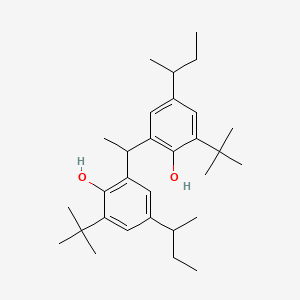
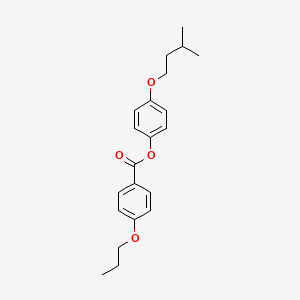
![Phosphonic acid, [2-(dibutylamino)-2-oxoethyl]-, dibutyl ester](/img/structure/B14469090.png)
